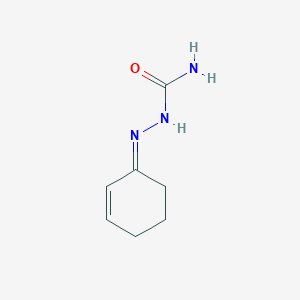![molecular formula C46H51N3O3 B296034 2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide](/img/structure/B296034.png)
2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide, also known as BMB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. BMB is a benzamide derivative that has been shown to possess significant biological activity, making it a promising candidate for the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of 2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. Additionally, this compound has been shown to inhibit the activity of protein kinase CK2, an enzyme that is involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the replication of various viruses, including HIV and hepatitis B virus.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound also possesses significant biological activity, making it a promising candidate for the development of new drugs and therapies. However, this compound also has limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, this compound has not yet been extensively studied for its potential side effects and toxicity.
Zukünftige Richtungen
There are several future directions for research on 2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide. One area of research is the development of new drugs and therapies based on this compound. This compound has shown significant potential for the treatment of various diseases, including cancer and viral infections. Another area of research is the elucidation of the mechanism of action of this compound. Understanding the molecular mechanisms underlying the biological activity of this compound could lead to the development of more effective drugs and therapies. Finally, research on the potential side effects and toxicity of this compound is needed to ensure its safety for use in humans.
Synthesemethoden
The synthesis of 2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide involves the reaction between 2-(2-aminoethyl)phenol and 2-bromo-N,N-diisopropyl-4-methylbenzamide. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate. The resulting product is purified through column chromatography to obtain pure this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Wissenschaftliche Forschungsanwendungen
2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide has been extensively studied for its potential applications in medical research. It has been shown to possess significant biological activity, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been studied for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammation.
Eigenschaften
Molekularformel |
C46H51N3O3 |
|---|---|
Molekulargewicht |
693.9 g/mol |
IUPAC-Name |
6-[(2S)-2-[benzoyl(methyl)amino]-2-phenylethyl]-2-[(2R)-2-[benzoyl(methyl)amino]-2-phenylethyl]-4-methyl-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C46H51N3O3/c1-32(2)49(33(3)4)46(52)43-39(30-41(35-20-12-8-13-21-35)47(6)44(50)37-24-16-10-17-25-37)28-34(5)29-40(43)31-42(36-22-14-9-15-23-36)48(7)45(51)38-26-18-11-19-27-38/h8-29,32-33,41-42H,30-31H2,1-7H3/t41-,42+ |
InChI-Schlüssel |
DXDVQJYTERMIOC-ZRKBJOGQSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1)C[C@H](C2=CC=CC=C2)N(C)C(=O)C3=CC=CC=C3)C(=O)N(C(C)C)C(C)C)C[C@@H](C4=CC=CC=C4)N(C)C(=O)C5=CC=CC=C5 |
SMILES |
CC1=CC(=C(C(=C1)CC(C2=CC=CC=C2)N(C)C(=O)C3=CC=CC=C3)C(=O)N(C(C)C)C(C)C)CC(C4=CC=CC=C4)N(C)C(=O)C5=CC=CC=C5 |
Kanonische SMILES |
CC1=CC(=C(C(=C1)CC(C2=CC=CC=C2)N(C)C(=O)C3=CC=CC=C3)C(=O)N(C(C)C)C(C)C)CC(C4=CC=CC=C4)N(C)C(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



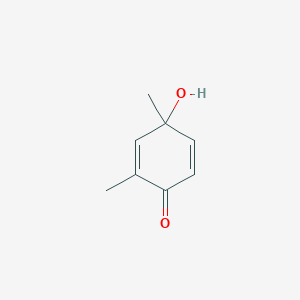
![8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B295953.png)
![1-[1-(1-cyclohexyl-1H-tetraazol-5-yl)-2-methylpropyl]piperidine](/img/structure/B295954.png)
![3-Benzoyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B295957.png)

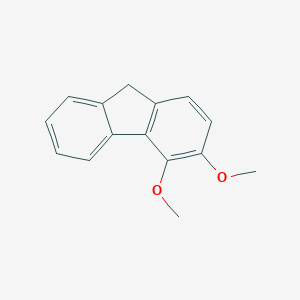
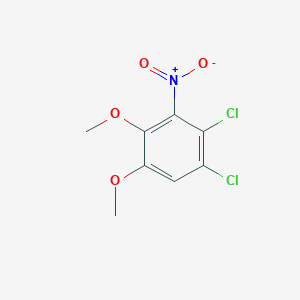
![8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B295965.png)
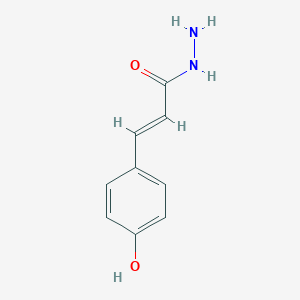


![2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium](/img/structure/B295974.png)
